molecular formula C8H6Br2 B015199 (E)-beta,2-Dibromostyrene CAS No. 1298047-80-9

(E)-beta,2-Dibromostyrene

Cat. No. B015199
M. Wt: 261.94 g/mol
InChI Key: QVAATRYVCKQWLN-AATRIKPKSA-N
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Description

Synthesis Analysis

The synthesis of (E)-beta,2-Dibromostyrene and related compounds often involves complex chemical processes, including Ir-catalyzed C-H borylation and substitution chemistry. A notable example includes the synthesis of 2,7-disubstituted pyrene derivatives, demonstrating the utility of sequential borylation and substitution chemistry for creating compounds with specified substituents (Ji, Lorbach, Edkins, & Marder, 2015).

Molecular Structure Analysis

The molecular structure of (E)-beta,2-Dibromostyrene has been elucidated using techniques such as gas-phase electron diffraction combined with ab initio molecular orbital calculations. This compound exhibits a non-planar model with the vinyl group rotated away from the bromine atom, showcasing the detailed geometric configuration and bond distances important for understanding its chemical behavior (Shen, Kuhns, Hagen, & Richardson, 2001).

Chemical Reactions and Properties

(E)-beta,2-Dibromostyrene participates in various chemical reactions, highlighting its reactivity and utility in organic synthesis. For instance, its role in the polymerization mechanism of styrene initiated by 2,2-bis(t-butyldioxy)alkanes demonstrates its involvement in radical polymerization processes, leading to the formation of polystyrene along with other decomposition products (Watanabe, Ishigaki, Okada, & Suyama, 1991).

Scientific Research Applications

Photoaffinity Labeling

(E)-beta,2-Dibromostyrene and its derivatives have been utilized in the development of photoaffinity labeling compounds. A procedure for synthesizing (E)- and (Z)-beta-bromostyrene containing trifluoromethyldiazirine has been described, enabling the stereoselective reduction of the corresponding trifluoromethyldiazirinyl beta,beta-dibromostyrene. This synthesis route allows for the introduction of deuterium, useful for the detection of photolabeled components by mass spectrometry (MS), after constructing a trifluoromethyldiazirinyl skeleton (Hashimoto, Komano, Nabeta, & Hatanaka, 2005).

Voltage-Responsive Vesicles

Homopolymers such as poly(styrene)-beta-cyclodextrin (PS-beta-CD) and poly(ethylene oxide)-ferrocene (PEO-Fc) can self-assemble into supramolecular diblock copolymers. These assemblies can form supramolecular vesicles with properties that are responsive to voltage, exhibiting reversible assembly and disassembly behaviors. The unique feature of these vesicles is the ability to control their assembly or disassembly speed through the application of voltage strength. Such vesicles are promising in applications requiring controlled release and transportation of molecules (Yan et al., 2010).

Fragmentation Studies in Mass Spectrometry

Studies on the electron ionization (EI) fragmentation of nitro-beta,beta-dihalostyrenes, including (E)-beta,2-Dibromostyrene, have shown that the fragmentation patterns are significantly influenced by the specific halogens present and the position of the nitro group. This knowledge is crucial in understanding the structural identity of ions in mass spectrometry, aiding in the accurate analysis of compounds (Lin, Lee, Chen, & Huang, 2004).

Chemical Synthesis and Polymerization

(E)-beta,2-Dibromostyrene and its related compounds have been applied in chemical synthesis, particularly in the development of geometrically pure (E)-beta-alkyl-styrenes and chromanone derivatives. These compounds are synthesized via radical NO(2) substitution of alkyl moieties generated from aliphatic aldehydes, offering a novel route with high chemical and regioselectivity (Jang, Yan, Lin, & Yao, 2004).

Nonlinear Optical Chromophores

(E)-beta,2-Dibromostyrene derivatives have been investigated for their potential in creating two-dimensional nonlinear optical (NLO) chromophores with reversible redox chemistry. These chromophores exhibit large quadratic NLO responses and hold potential for redox-switching of optical properties, paving the way for novel practical applications in the field of optical technologies (Coe et al., 2010).

properties

IUPAC Name

1-bromo-2-[(E)-2-bromoethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2/c9-6-5-7-3-1-2-4-8(7)10/h1-6H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAATRYVCKQWLN-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30421264
Record name AC1NYJTR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30421264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-beta,2-Dibromostyrene

CAS RN

430434-57-4, 1298047-80-9
Record name 1-Bromo-2-[(1E)-2-bromoethenyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=430434-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AC1NYJTR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30421264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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